2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine
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Overview
Description
2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is a complex organic compound with a unique structure that includes both benzoxazine and benzoxazino moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of ethyl groups at the 2 and 11 positions. Common reagents used in these reactions include ethylating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
Naphthalene, 1,2,3,4-tetrahydro-:
Uniqueness
2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is unique due to its dual benzoxazine and benzoxazino structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
35141-73-2 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine |
InChI |
InChI=1S/C18H22N2O2/c1-3-19-9-14-16(21-11-19)7-5-13-6-8-17-15(18(13)14)10-20(4-2)12-22-17/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
LIGFWCVDAATIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC3=C2C4=C(C=C3)OCN(C4)CC)OC1 |
Origin of Product |
United States |
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